molecular formula C11H13FO2 B14029803 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone

Cat. No.: B14029803
M. Wt: 196.22 g/mol
InChI Key: WGNKLWNDVKJIRW-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 . This compound is characterized by the presence of an ethanone group attached to a substituted phenyl ring, which includes ethoxy, fluoro, and methyl substituents. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone typically involves the reaction of appropriate substituted benzene derivatives with ethanone precursors under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone can be compared with similar compounds such as:

The unique combination of substituents in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(5-ethoxy-2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C11H13FO2/c1-4-14-9-5-7(2)11(12)10(6-9)8(3)13/h5-6H,4H2,1-3H3

InChI Key

WGNKLWNDVKJIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)F)C(=O)C

Origin of Product

United States

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